molecular formula C5H13NO4S B2442248 2,3-Dimethoxypropane-1-sulfonamide CAS No. 2026587-11-9

2,3-Dimethoxypropane-1-sulfonamide

Cat. No.: B2442248
CAS No.: 2026587-11-9
M. Wt: 183.22
InChI Key: INVKHNVEEZJRMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3-Dimethoxypropane-1-sulfonamide belongs to the class of sulfonamides, which are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids . This inhibition disrupts bacterial DNA synthesis, leading to bacteriostasis .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds disrupt the production of nucleic acids and proteins essential for bacterial survival and replication .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA or folic acid in the environment can reduce the efficacy of sulfonamides . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dimethoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKHNVEEZJRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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